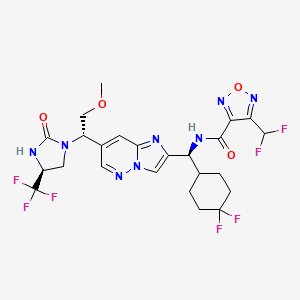
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is a complex organic compound that features a benzyloxycarbonylamino group and a methylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amino acid derivative, followed by the introduction of the benzyloxycarbonyl group and the cyclopropyl group under specific reaction conditions. The final esterification step yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. The cyclopropyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(cyclopropyl)propanoate: Similar structure but lacks the methyl group on the cyclopropyl ring.
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-ethylcyclopropyl)propanoate: Similar structure but has an ethyl group instead of a methyl group on the cyclopropyl ring.
Uniqueness
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
ethyl (2R)-3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-15(19)14(11-17(2)9-10-17)18-16(20)22-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,20)/t14-/m1/s1 |
Clé InChI |
YGYHISBVGXXONA-CQSZACIVSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](CC1(CC1)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C(CC1(CC1)C)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



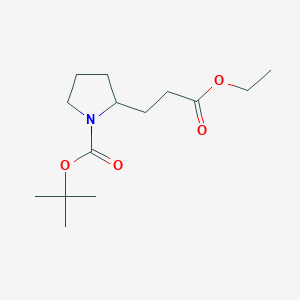
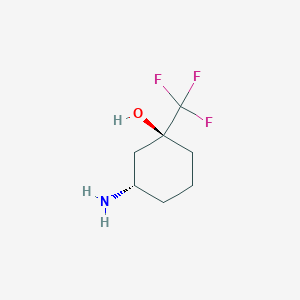
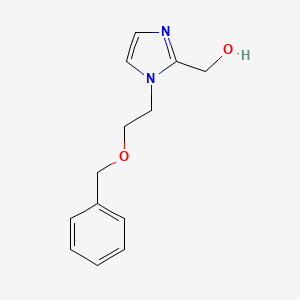
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
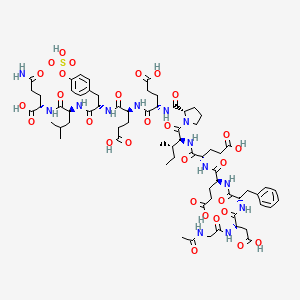
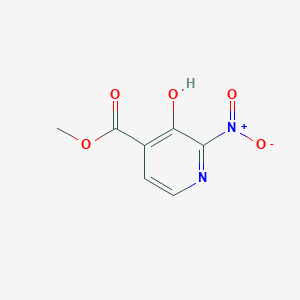
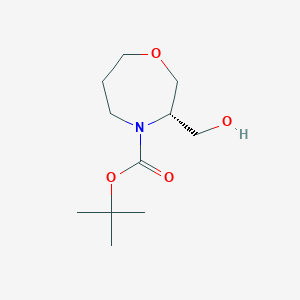
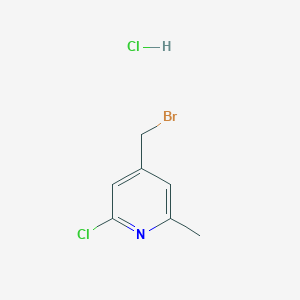
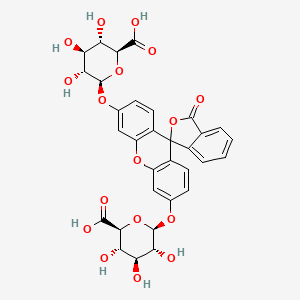
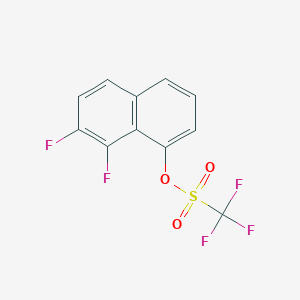
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
